Fmoc-Val-Ala-PAB-OH, also known as 9H-fluoren-9-ylmethyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, is a compound utilized primarily in bioconjugation and drug delivery applications. It serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are designed for targeted delivery of therapeutic agents to specific cells. This compound is characterized by its high stability and effectiveness in releasing drug payloads upon enzymatic cleavage, making it a valuable tool in pharmaceutical research and development.
Fmoc-Val-Ala-PAB-OH is synthesized through various chemical methods, including solid-phase peptide synthesis. It is commercially available from multiple chemical suppliers, ensuring accessibility for research purposes. The compound's unique properties have led to its citation in numerous scientific studies focusing on drug delivery systems and targeted therapies.
This compound falls under the category of peptide linkers and is classified as a cleavable linker due to its ability to release attached therapeutic agents in response to specific enzymatic activity. Its structure includes an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which plays a crucial role in the synthesis and functionalization of peptides.
The synthesis of Fmoc-Val-Ala-PAB-OH typically involves several key steps:
The industrial production of this compound often employs automated solid-phase peptide synthesis techniques, enabling high purity and yield. Such methods are essential for ensuring the compound's suitability for pharmaceutical applications.
The molecular formula of Fmoc-Val-Ala-PAB-OH is C30H33N3O5, with a molecular weight of approximately 515.6 g/mol. The structure features:
The compound has a melting point of approximately 218 °C (decomposing), indicating its thermal stability under standard conditions. Its solubility profile shows that it can be dissolved in dimethyl sulfoxide at concentrations up to 10 mM, which is useful for preparing stock solutions for experimental use.
Fmoc-Val-Ala-PAB-OH is involved in several critical chemical reactions:
Common reagents used in these reactions include lysosomal proteolytic enzymes for cleavage and basic solvents for deprotection. The major products formed include the free drug payload and the cleaved linker or free amine, respectively.
The mechanism of action for Fmoc-Val-Ala-PAB-OH involves its selective cleavage by lysosomal proteolytic enzymes within targeted cells. Upon cleavage, the attached drug payload is released, allowing it to exert its therapeutic effects directly where needed. The ability to deprotect the Fmoc group under basic conditions further enhances its versatility in peptide synthesis and bioconjugation applications.
These properties make it suitable for various applications in medicinal chemistry and bioconjugation.
Fmoc-Val-Ala-PAB-OH has several significant applications in scientific research:
The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a critical temporary α-amino protector during SPPS, enabling orthogonal deprotection under basic conditions while preserving acid-labile side-chain protections. For Val-Ala dipeptide synthesis, the Fmoc strategy allows sequential coupling of Fmoc-Ala-OH to resin, followed by Fmoc deprotection and subsequent Fmoc-Val-OH coupling. Pseudoproline dipeptide derivatives (e.g., Fmoc-Val-Ala-ΨMe,Mepro OH) are employed to disrupt β-sheet aggregation—a common challenge with hydrophobic residues like Val and Ala. These derivatives introduce a temporary proline-like kink in the peptide backbone, significantly improving solvation and coupling efficiency during chain elongation [7]. Post-assembly, the pseudoproline moiety is cleaved with trifluoroacetic acid (TFA) to regenerate the native Val-Ala sequence. Additionally, low-loading polystyrene resins (0.3–0.6 mmol/g) minimize intermolecular interactions, while polar solvents like DMF or "Magic Mixture" (DMF/NMP/DCM) enhance resin swelling for sterically demanding dipeptides [7] [8].
Table 1: Resin and Solvent Systems for Val-Ala SPPS
Resin Type | Functional Loading | Solvent System | Coupling Efficiency |
---|---|---|---|
NovaSyn® TG | 0.2 mmol/g | DMF | >98% |
Fmoc-Amide Tentagel | 0.3 mmol/g | DMF/DCM (8:2) | 95–97% |
PEG-Polystyrene | 0.4 mmol/g | "Magic Mixture"* | >99% |
*DMF/NMP/DCM (4:4:2) |
Val-Ala coupling carries significant epimerization risks due to the chiral α-carbons of both residues. The steric hindrance of valine’s β-branched isopropyl group slows acylating species formation, prolonging exposure to base-induced racemization. Key mitigation strategies include:
Table 2: Epimerization Control During Val-Ala Coupling
Activation Reagent | Base | Temperature | Additive | Epimerization (%) |
---|---|---|---|---|
HATU | DIEA | 0°C | None | 0.4 |
HBTU | DIEA | 25°C | None | 2.1 |
DIC | DIEA | 25°C | HOAt | 1.8 |
DIC | NMM | 25°C | HOBt | 5.3 |
The PAB spacer serves as a self-immolative bridge between the Val-Ala dipeptide and cytotoxic payloads in ADCs. Conjugation involves coupling Fmoc-Val-Ala-OH to p-aminobenzyl alcohol (PAB-OH) via HATU activation:
Table 3: PAB Conjugation Reaction Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | DMF:DMSO (9:1) | 90–95% |
Temperature | –15°C | 92% |
HATU Equivalents | 0.95 eq | 89% |
DIEA Equivalents | 2.0 eq | 91% |
Reaction Time | 2 h | 88% |
The deprotected amine (H2N-Val-Ala-PAB-OH) reacts with maleimide-bearing payloads (e.g., MMAE) via acylation:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4